molecular formula C8H10N4OS B13336076 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine

1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13336076
M. Wt: 210.26 g/mol
InChI Key: HQACDGHSGPRWNE-UHFFFAOYSA-N
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Description

1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .

Preparation Methods

The synthesis of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones. The final coupling step involves the reaction of the thiazole and pyrazole intermediates under specific conditions to form the desired compound .

Chemical Reactions Analysis

1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings, respectively. .

Scientific Research Applications

1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives. For example:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An anticancer drug with a thiazole ring

1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the combination of thiazole and pyrazole rings, which confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

1-[(3-methoxy-1,2-thiazol-5-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C8H10N4OS/c1-13-8-2-7(14-11-8)5-12-4-6(9)3-10-12/h2-4H,5,9H2,1H3

InChI Key

HQACDGHSGPRWNE-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1)CN2C=C(C=N2)N

Origin of Product

United States

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